N,N-Diethyl-N-methylethanaminium iodide

Description

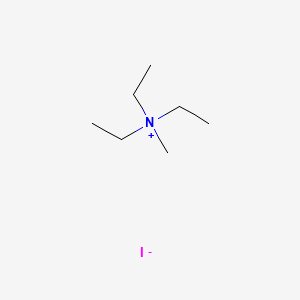

Structure

3D Structure of Parent

Properties

IUPAC Name |

triethyl(methyl)azanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N.HI/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPWCNORTYFYDW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CC.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

302-57-8 (Parent) | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20883630 | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

994-29-6 | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=994-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diethyl N Methylethanaminium Iodide

Quaternization Reactions: Direct and Indirect Routes

Quaternization is the cornerstone of N,N-Diethyl-N-methylethanaminium iodide synthesis. This can be accomplished through direct alkylation strategies or via indirect methods involving anion metathesis.

Alkylation Strategies for this compound Synthesis

The most direct route to this compound is the Menshutkin reaction, which involves the treatment of a tertiary amine with an alkyl halide. semanticscholar.org In this specific synthesis, the tertiary amine N,N-diethylethanamine (triethylamine) is reacted with iodomethane (B122720). dtic.mil This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom of iodomethane, leading to the formation of the quaternary ammonium (B1175870) salt.

The reaction rate is influenced by several factors, including the solvent, temperature, and the nature of the reactants. semanticscholar.org Polar aprotic solvents are often employed to facilitate the reaction by stabilizing the charged transition state. reddit.com The choice of solvent can significantly impact the reaction kinetics, with more polar solvents generally leading to faster reaction rates. semanticscholar.org

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile (B52724) | Reflux | 6 | High |

| Acetone | Reflux | 12 | Moderate-High |

| N,N-Dimethylformamide (DMF) | 80 | 4 | High |

| Solvent-free | 100 | 2 | High |

Anion Metathesis and Ion Exchange Protocols for Iodide Counterion Incorporation

An indirect route to obtaining this compound involves the synthesis of the corresponding quaternary ammonium salt with a different counterion, followed by an anion exchange or metathesis reaction to introduce the iodide ion. nih.gov This approach is particularly useful if the direct alkylation with iodomethane is not feasible or if a different precursor is more readily available.

For instance, N,N-Diethyl-N-methylethanaminium chloride or bromide can be synthesized first and then converted to the iodide salt. This is commonly achieved using an anion exchange resin. nih.gov The quaternary ammonium salt solution is passed through a column packed with a strongly basic anion exchange resin that has been pre-loaded with iodide ions. google.com The resin selectively retains the original anion (e.g., chloride or bromide) and releases the iodide ion into the solution, resulting in the desired this compound. nih.gov

Another method is precipitation, where a solution of the quaternary ammonium salt with a different anion is treated with a soluble iodide salt, such as potassium iodide or sodium iodide. If the resulting this compound is less soluble in the chosen solvent system than the starting salt and the byproduct salt (e.g., potassium chloride), it will precipitate out of the solution.

| Starting Salt | Ion Exchange Resin | Eluent | Conversion Efficiency (%) |

|---|---|---|---|

| N,N-Diethyl-N-methylethanaminium chloride | Amberlite IRA-400 (I- form) | Methanol/Water | >95 |

| N,N-Diethyl-N-methylethanaminium bromide | Dowex 1x8 (I- form) | Ethanol (B145695) | >95 |

Precursor Design and Chemical Transformations in Ethanaminium Iodide Synthesis

The successful synthesis of this compound relies on the availability and reactivity of its precursors.

Amination Pathways Employing Diethylamine (B46881) and its Derivatives

The key precursor, N,N-diethylethanamine, can be synthesized through various amination pathways. A common industrial method involves the reaction of ethanol with ammonia (B1221849) in the presence of a catalyst at elevated temperatures and pressures. This process can also yield mono- and diethylamine, which require separation.

Alternatively, N,N-diethylethanamine can be prepared by the reaction of ethyl chloride or ethyl bromide with diethylamine. However, this reaction can lead to the formation of the quaternary ammonium salt as a byproduct if an excess of the ethyl halide is used.

For laboratory-scale synthesis, reductive amination of acetaldehyde (B116499) with diethylamine can be employed. This involves the formation of an enamine or iminium ion intermediate, which is then reduced to the tertiary amine.

Role of Iodomethane as a Methylating Agent in Quaternary Ammonium Salt Formation

Iodomethane is a highly effective methylating agent for the quaternization of tertiary amines due to the good leaving group ability of the iodide ion and the relatively unhindered nature of the methyl group, which facilitates the SN2 reaction. libretexts.org The reaction of a tertiary amine with an excess of iodomethane typically leads to the clean formation of the quaternary ammonium iodide salt. libretexts.org

The high reactivity of iodomethane ensures that the reaction can often be carried out under mild conditions, although heating may be employed to increase the reaction rate. reddit.com However, due to its toxicity and volatility, appropriate safety precautions must be taken when handling iodomethane. reddit.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key areas of focus include the use of greener solvents, energy efficiency, and waste reduction.

One approach is the use of more environmentally benign solvents. While traditional solvents like DMF and acetonitrile are effective, research into greener alternatives such as ionic liquids or deep eutectic solvents is ongoing for similar alkylation reactions. rsc.org Performing the reaction under solvent-free conditions, if feasible, is an even more sustainable option. google.com

Energy efficiency can be improved by utilizing microwave-assisted synthesis. nih.gov Microwave irradiation can significantly reduce reaction times and potentially increase yields compared to conventional heating methods. nih.govnih.govmdpi.com This is attributed to the efficient and rapid heating of the reaction mixture by microwaves.

Furthermore, developing catalytic methods for amination and quaternization can reduce the amount of waste generated. For instance, the amination of alcohols to produce the precursor tertiary amine generates water as the primary byproduct, which is a significant improvement over methods that produce halide salts as waste. osti.gov

| Green Chemistry Approach | Methodology | Advantages |

|---|---|---|

| Alternative Solvents | Use of deep eutectic solvents or ionic liquids | Reduced toxicity and environmental impact |

| Solvent-free Conditions | Reaction of neat reactants | Elimination of solvent waste and simplified purification |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, lower energy consumption |

| Waste Reduction | Catalytic amination of alcohols | Generation of water as a benign byproduct |

Spectroscopic and Structural Characterization of N,n Diethyl N Methylethanaminium Iodide

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool in chemical analysis, allowing for the non-destructive investigation of molecular structures. For N,N-Diethyl-N-methylethanaminium iodide, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are pivotal in confirming the identity and elucidating the structural features of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework.

For the N,N-Diethyl-N-methylethanaminium cation, both ¹H and ¹³C NMR spectroscopy are employed.

¹H NMR Spectroscopy: The proton NMR spectrum of the N,N-Diethyl-N-methylethanaminium cation is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. Due to the positive charge on the nitrogen atom, the protons on the carbon atoms directly attached to it (the α-carbons) will be deshielded and thus appear at a lower field (higher ppm value) compared to their corresponding positions in the parent amine, N,N-diethylmethylamine.

The expected signals would be:

A triplet for the methyl protons (CH₃) of the ethyl groups, coupled to the adjacent methylene (B1212753) protons.

A quartet for the methylene protons (CH₂) of the ethyl groups, coupled to the adjacent methyl protons.

A singlet for the methyl protons (CH₃) directly attached to the nitrogen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the carbon atoms directly bonded to the positively charged nitrogen will be significantly deshielded.

The predicted ¹³C NMR signals for the N,N-Diethyl-N-methylethanaminium cation are:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the N,N-Diethyl-N-methylethanaminium Cation

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-C H₂-CH₃ | Quartet | Downfield |

| N-CH₂-C H₃ | Triplet | Upfield |

| N-C H₃ | Singlet | Intermediate |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups and bond types.

For an ionic compound like this compound, the IR spectrum is a composite of the vibrations of the cation and the anion. The key vibrational modes for the N,N-Diethyl-N-methylethanaminium cation include:

C-H Stretching: Aliphatic C-H stretching vibrations are typically observed in the region of 2850-3000 cm⁻¹.

C-H Bending: Bending vibrations for methyl (CH₃) and methylene (CH₂) groups appear in the 1350-1480 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the C-N bonds in the quaternary ammonium (B1175870) cation are expected in the fingerprint region, typically between 950 and 1250 cm⁻¹. These bands can be complex due to coupling with other vibrations.

The iodide anion (I⁻) does not exhibit any vibrational modes in the mid-infrared region. The IR spectrum of a similar compound, tetraethylammonium (B1195904) iodide, shows characteristic peaks for C-H stretching and bending, as well as C-C and C-N skeletal vibrations. chemicalbook.com A study on substances containing iodine adducts also highlights that the vibrations of molecular iodine and polyiodides occur at very low frequencies, outside the typical range of mid-IR spectroscopy. rjpbcs.com

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 2850-3000 | C-H (aliphatic) stretching |

| 1350-1480 | C-H bending (methyl and methylene) |

| 950-1250 | C-N stretching |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For ionic compounds like this compound, techniques such as electrospray ionization (ESI) are used to introduce the pre-formed ions into the mass spectrometer.

The positive ion ESI mass spectrum of this compound would be expected to show a prominent peak corresponding to the molecular cation, [N(CH₂CH₃)₂CH₃(C₂H₅)]⁺. The exact mass of this cation can be calculated and used for confirmation.

Fragmentation analysis (MS/MS) can provide further structural information. Quaternary ammonium cations are known to undergo characteristic fragmentation pathways, often involving the loss of neutral alkyl groups. asianpubs.org For the N,N-Diethyl-N-methylethanaminium cation, potential fragmentation pathways could include the loss of an ethyl radical or an ethane (B1197151) molecule.

Crystallographic Analysis of Related Quaternary Ammonium Iodides

These studies indicate that the crystal structure of this compound would likely be characterized by:

An ionic lattice composed of N,N-Diethyl-N-methylethanaminium cations and iodide anions.

The geometry around the central nitrogen atom of the cation would be approximately tetrahedral.

The crystal packing would be influenced by electrostatic interactions between the cations and anions, as well as weaker van der Waals forces and potentially C-H···I⁻ hydrogen bonds.

The study of polymorphism is also relevant, as some quaternary ammonium iodides, such as tetraethylammonium triiodide, are known to exist in different crystalline forms. mdpi.com

Theoretical and Computational Investigations of N,n Diethyl N Methylethanaminium Iodide Systems

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are pivotal in elucidating the intricacies of molecular structure and reactivity at the electronic level. These approaches allow for a detailed understanding of the geometric and electronic landscapes of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various electronic properties and calculating the energies of interaction between different molecular entities. For systems analogous to N,N-Diethyl-N-methylethanaminium iodide, DFT calculations provide insights into the distribution of electron density, molecular orbitals, and the nature of chemical bonding.

Key electronic properties that can be determined using DFT include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of the chemical reactivity and stability of a molecule. In the context of this compound, the HOMO is expected to be localized primarily on the iodide anion, while the LUMO would be associated with the quaternary ammonium (B1175870) cation. This distribution is fundamental to understanding the charge transfer characteristics of the ion pair.

Interaction energies between the N,N-Diethyl-N-methylethanaminium cation and the iodide anion, as well as with solvent molecules, can be accurately computed. These calculations often reveal that the primary interaction is electrostatic, with significant contributions from polarization and dispersion forces. The interaction energy is a key parameter in understanding the stability of the ion pair in different environments.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Quaternary Ammonium Iodide Analogue

| Property | Value |

|---|---|

| HOMO Energy | -3.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: The data in this table is representative of typical values for similar quaternary ammonium iodides and is intended for illustrative purposes.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are highly reliable for conformational analysis and the prediction of spectroscopic properties. For a flexible cation like N,N-Diethyl-N-methylethanaminium, multiple conformations are possible due to the rotation around its carbon-carbon and carbon-nitrogen single bonds.

Conformational analysis of analogous quaternary ammonium cations has shown that the energy differences between various staggered and eclipsed conformations can be small, leading to a dynamic equilibrium of several conformers in solution. nih.gov Ab initio calculations can map the potential energy surface, identifying the most stable conformers and the energy barriers for interconversion between them. For instance, studies on sterically hindered systems have demonstrated a strong preference for the trans conformation. nih.gov

Furthermore, ab initio methods are employed to predict spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts for different conformers, theoretical spectra can be generated. These can then be compared with experimental data to confirm the presence of specific conformers and to aid in the interpretation of experimental results.

Table 2: Predicted Vibrational Frequencies for a Representative Quaternary Ammonium Cation Conformer

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| C-H Stretch (asymmetric) | 2980 |

| C-H Stretch (symmetric) | 2950 |

| CH₂ Scissoring | 1460 |

| C-N Stretch | 1100 |

Note: This data is illustrative and based on typical results for similar organic cations.

Molecular Dynamics Simulations for Solution Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its behavior in solution, including solvation structure, ion pairing, and interactions with other molecules.

In aqueous solutions, simulations of analogous compounds like tetramethylammonium (B1211777) iodide have shown that the iodide anion has a larger affinity for the surface of the solution compared to the cation. acs.org The simulations also reveal the arrangement of water molecules around the cation and anion, forming distinct solvation shells. The hydrophobic ethyl and methyl groups of the cation are expected to influence the local water structure, leading to hydrophobic hydration effects.

MD simulations are also crucial for understanding intermolecular interactions. By analyzing the trajectories of the ions and solvent molecules, it is possible to determine the radial distribution functions, which describe the probability of finding one particle at a certain distance from another. This provides quantitative information about the structure of the solution and the strength of the interactions. For example, ab initio molecular dynamics simulations have been used to elucidate the role of the tetraethylammonium (B1195904) cation in directing the formation of silicate (B1173343) oligomers in solution. nih.govresearchgate.net

Computational Studies on Anion-Cation Interactions within Ethanaminium Iodide Frameworks

The interaction between the cation and anion is a defining feature of any ionic compound. In the case of this compound, computational studies on similar systems can illuminate the nature of these interactions. The primary force governing the anion-cation interaction is the electrostatic attraction between the positively charged nitrogen center of the ethanaminium cation and the negatively charged iodide anion.

Computational analyses have shown that in the gas phase, these ions form a tight ion pair. In solution, the interaction is modulated by the solvent molecules, which can form solvation shells around each ion, leading to solvent-separated ion pairs or free ions. The strength of the anion-cation interaction can be quantified by calculating the potential of mean force, which represents the free energy profile as a function of the distance between the ions.

Studies on related systems have highlighted that the nature of the cation's alkyl groups can influence the geometry and strength of the ion pairing. The size and shape of the cation affect how closely the anion can approach the positive center and how the solvent molecules arrange themselves around the ion pair.

Analysis of Halogen Bonding in Iodide-Containing Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov In systems containing iodide, the iodine atom can participate in halogen bonding, a phenomenon that has been extensively studied computationally. nih.gov The region of positive electrostatic potential on the halogen atom, known as a σ-hole, is responsible for this interaction.

In the context of this compound, while the primary interaction is ionic, the iodide anion itself can act as a halogen bond acceptor. Furthermore, if the system were to include other halogenated molecules, the iodide could interact with them through halogen bonds. Computational studies are essential for identifying and characterizing these interactions. They can provide information on the geometry of the halogen bond (typically linear) and its energy, which is influenced by factors such as the polarizability of the halogen and the nature of the interacting Lewis base. nih.gov

The analysis of halogen bonding is critical in understanding the crystal packing of iodide-containing salts and their behavior in solution, where such interactions can influence aggregation and self-assembly processes.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tetraethylammonium iodide |

Applications and Functional Exploration of N,n Diethyl N Methylethanaminium Iodide in Diverse Chemical Fields

N,N-Diethyl-N-methylethanaminium Iodide as a Phase Transfer Catalyst

This compound, a quaternary ammonium (B1175870) salt, functions as a phase transfer catalyst (PTC). This catalytic approach is instrumental in facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. mdpi.comacsgcipr.org The use of PTCs like this compound can lead to higher reaction rates, milder reaction conditions, and the use of less expensive and more environmentally benign reagents and solvents. acsgcipr.org

The catalytic action of this compound in a biphasic system proceeds through a well-established mechanism. The positively charged quaternary ammonium cation, N,N-Diethyl-N-methylethanaminium ([DEME]⁺), is the key component that transports anions from an aqueous phase to an organic phase.

The process begins with an anion exchange at the interface of the two liquid phases. The iodide anion of the catalyst is exchanged for the reactant anion (e.g., a nucleophile, Nu⁻) from the aqueous phase, forming an ion pair, [DEME]⁺[Nu]⁻. Due to the lipophilic nature of the ethyl and methyl groups attached to the nitrogen atom, this new ion pair has sufficient solubility in the organic phase to migrate across the phase boundary.

Once in the organic phase, the anion ([Nu]⁻) is weakly solvated and highly reactive, allowing it to react with the organic substrate (R-X). This reaction forms the desired product (R-Nu) and regenerates the catalyst's cation with the substrate's leaving group ([DEME]⁺[X]⁻). The catalyst then migrates back to the aqueous phase or the interface to repeat the catalytic cycle.

Table 1: Mechanistic Steps of Phase Transfer Catalysis

| Step | Location | Description |

|---|---|---|

| 1. Anion Exchange | Aqueous/Organic Interface | The catalyst's cation ([DEME]⁺) pairs with a reactant anion (Nu⁻) from the aqueous phase, releasing its original iodide anion. |

| 2. Phase Transfer | Organic Phase | The newly formed ion pair, [DEME]⁺[Nu]⁻, dissolves in and migrates into the bulk organic phase. |

| 3. Organic Reaction | Organic Phase | The reactive anion (Nu⁻) attacks the organic substrate (R-X) to form the product (R-Nu). |

| 4. Catalyst Regeneration | Aqueous/Organic Interface | The catalyst cation, now paired with the leaving group ([DEME]⁺[X]⁻), returns to the interface to restart the cycle. |

The use of this compound as a phase transfer catalyst enhances a variety of organic reactions by enabling the interaction of incompatible reactants. Its role is particularly significant in nucleophilic substitution, alkylation, and condensation reactions. mdpi.com

Table 2: Examples of Reactions Enhanced by Quaternary Ammonium PTCs

| Reaction Type | General Equation | Role of PTC |

|---|---|---|

| N-Alkylation | R₂NH + R'-X → R₂NR' + HX | Transports the deprotonated amine or another base from the aqueous phase to the organic phase. researchgate.net |

| Alkylation of Active Methylene (B1212753) Compounds | CH₂(CO₂Et)₂ + R-X → R-CH(CO₂Et)₂ + HX | Facilitates the transfer of the carbanion generated by a base into the organic phase for reaction. mdpi.com |

| SN Displacement | R-X + Y⁻ → R-Y + X⁻ | Transports the nucleophile (Y⁻) from the aqueous phase into the organic phase to react with the alkyl halide (R-X). mdpi.com |

| Dichlorocarbene Formation | CHCl₃ + NaOH → :CCl₂ + NaCl + H₂O | Transports hydroxide (B78521) (OH⁻) into the organic phase (e.g., chloroform) to generate dichlorocarbene. mdpi.com |

Integration into Ionic Liquid Systems

The N,N-Diethyl-N-methylethanaminium cation is a fundamental building block for the creation of ionic liquids (ILs), which are salts with melting points below 100 °C. These materials are explored as designer solvents and electrolytes due to their low volatility, high thermal stability, and tunable properties. frontiersin.org

The synthesis of ionic liquids based on the N,N-Diethyl-N-methylethanaminium cation typically involves a two-step process. The first step is a quaternization reaction to form the cation itself. This is achieved by reacting a tertiary amine, such as N,N-diethylethanamine, with a methylating agent, commonly methyl iodide, to produce this compound.

The second step is an anion exchange, or metathesis, which replaces the iodide anion with a different anion to impart specific properties to the final ionic liquid. mdpi.comrsc.org This is often accomplished by reacting the iodide salt with a metal salt (e.g., sodium or silver salt) of the desired anion. The choice of anion is critical as it strongly influences the IL's physical and chemical properties, such as viscosity, miscibility with other solvents, and its ability to dissolve specific solutes. mdpi.com

Table 3: Potential Anions for N,N-Diethyl-N-methylethanaminium-Based Ionic Liquids

| Anion Name | Anion Formula | Typical Resulting IL Properties |

|---|---|---|

| Bis(trifluoromethylsulfonyl)imide | [NTf₂]⁻ | Hydrophobic, low viscosity, high thermal and electrochemical stability. researchgate.net |

| Tetrafluoroborate | [BF₄]⁻ | Hydrophilic, relatively low viscosity. rsc.org |

| Acetate (B1210297) | [CH₃COO]⁻ | Strong hydrogen bond acceptor, effective for dissolving cellulose (B213188). rsc.org |

The structure of the cation is a key determinant of the macroscopic properties of an ionic liquid. chim.it For the N,N-Diethyl-N-methylethanaminium cation, its size, relative asymmetry, and the length of its alkyl chains influence the resulting IL's melting point, viscosity, density, and conductivity. nih.gov

Generally, increasing the length of the alkyl chains on the cation leads to stronger van der Waals interactions, which typically increases viscosity. nih.gov Longer chains can also disrupt the packing efficiency of the ions, leading to a decrease in density and melting point. chim.it The N,N-Diethyl-N-methylethanaminium cation possesses relatively short alkyl groups, which can result in ILs with lower viscosity compared to those with longer alkyl chains. The inherent asymmetry of having three ethyl groups and one methyl group contributes to lowering the melting point by hindering the formation of a stable crystal lattice. These structural characteristics can be fine-tuned to design ILs for specific applications, such as electrolytes in electrochemical devices or as solvents for chemical processes. frontiersin.org

Table 4: Influence of Cation Alkyl Chain Length on Ionic Liquid Properties (Illustrative Examples)

| Cation | Anion | Viscosity (cP at 25°C) | Density (g/cm³ at 25°C) | Conductivity (mS/cm at 25°C) |

|---|---|---|---|---|

| 1-Ethyl-3-methylimidazolium | [NTf₂]⁻ | ~34 | ~1.52 | ~9.8 |

| 1-Butyl-3-methylimidazolium | [NTf₂]⁻ | ~52 | ~1.44 | ~3.9 |

| 1-Hexyl-3-methylimidazolium | [NTf₂]⁻ | ~73 | ~1.37 | ~2.3 |

Note: Data is for imidazolium-based ILs to illustrate the general trend of increasing alkyl chain length. A similar trend is observed for ammonium-based cations. nih.gov

Lignocellulosic biomass is an abundant renewable resource, but its rigid structure, arising from crystalline cellulose embedded in a lignin (B12514952) and hemicellulose matrix, makes it resistant to chemical and biological conversion. proakademia.euresearchgate.net Ionic liquids have emerged as powerful solvents capable of overcoming this recalcitrance by dissolving biomass components, particularly cellulose. mdpi.com

Ionic liquids based on the N,N-Diethyl-N-methylethanaminium cation, when paired with anions that are strong hydrogen-bond acceptors like acetate or chloride, can effectively dissolve cellulose. researchgate.netencyclopedia.pub The primary mechanism involves the anions disrupting the extensive intra- and intermolecular hydrogen-bonding network that holds the cellulose chains together in a crystalline structure. researchgate.netresearchgate.net The bulky N,N-Diethyl-N-methylethanaminium cation helps to separate the cellulose chains and prevent them from re-aggregating.

This dissolution process is a critical pretreatment step. It transforms the highly ordered crystalline structure of native cellulose (Cellulose I) into a more amorphous and reactive form (Cellulose II) upon regeneration. rsc.org This structural change significantly increases the accessibility of the cellulose to enzymes for saccharification—the process of breaking it down into simple sugars like glucose. These sugars can then be fermented to produce biofuels and other valuable biochemicals. rsc.orgresearchgate.net

Table 5: Effect of Ionic Liquid Pretreatment on Cellulose Properties and Enzymatic Hydrolysis

| Property | Untreated Cellulose | Cellulose Regenerated from IL |

|---|---|---|

| Crystallinity Index | High | Significantly Reduced rsc.org |

| Polymer Structure | Cellulose I | Cellulose II rsc.org |

| Surface Accessibility | Low | High |

| Enzymatic Glucose Yield (2h) | Low | ~90% (achievable) rsc.org |

Electrochemical Performance in Electrolyte Formulations

Quaternary ammonium salts, such as this compound, are a class of ionic liquids (ILs) investigated for their potential to enhance the performance and safety of electrolytes in electrochemical devices like lithium-ion batteries. While specific performance data for this compound is not extensively detailed in publicly available research, studies on analogous quaternary ammonium-based ILs provide insight into its expected functional role.

Research into hybrid electrolytes, which combine conventional organic electrolytes with ionic liquids, has shown significant improvements in battery performance. For instance, hybrid electrolytes based on pyrrolidinium (B1226570) ionic liquids have demonstrated the ability to form a stable and permeable interface on cathode materials. This interfacial film can prevent the dissolution of metal ions from the cathode structure, a common degradation mechanism in standard organic electrolytes, leading to substantially better cyclic performance and capacity retention. researchgate.net In LiFePO4/Li half-cells, a hybrid electrolyte containing an N-methyl-N-propyl pyrrolidinium-based IL achieved a discharge capacity of 148 mAh/g after 100 cycles, surpassing the 141 mAh/g observed with a standard electrolyte. researchgate.net

Key benefits of incorporating such ILs into electrolyte formulations include:

Improved Thermal Stability: Ionic liquids generally have higher thermal stability compared to conventional carbonate-based solvents, reducing the risk of thermal runaway in batteries. researchgate.net

Lower Interfacial Resistance: The unique chemical structure of the IL cations can lead to the formation of a more effective solid electrolyte interphase (SEI), resulting in lower interfacial resistance and facilitating more efficient ion transport. researchgate.net

Enhanced Cycling Stability: By mitigating cathode degradation, these ILs contribute to longer-lasting batteries with higher capacity retention over many charge-discharge cycles. researchgate.net

The performance of these electrolytes is influenced by the specific structure of the cation and anion. The N,N-Diethyl-N-methylethanaminium cation, with its asymmetric alkyl groups, would be expected to contribute to a low-melting-point salt that can act as a conductive medium for lithium ions, analogous to other quaternary ammonium ILs used in electrochemical research.

| Parameter | Standard Electrolyte (LP30) | Hybrid Electrolyte (with Pyrrolidinium IL) | Ionic Liquid Electrolyte |

| Discharge Capacity (100 cycles) | 141 mAh/g | 148 mAh/g | 45 mAh/g |

| Key Advantage | Standard performance | Enhanced stability, prevents metal dissolution | High thermal stability |

| Limitation | Prone to metal dissolution | - | Lower capacity on its own |

| This table is based on data for a hybrid electrolyte containing N-methyl-N-propyl-pyrrolidinium bis(trifluromethanesulfonyl) imide in a LiFePO4/Li cell, as a functional analogue. researchgate.net |

Exploration of Analogous Quaternary Ammonium Halides in Advanced Materials

N,N-Diethyl-N-methylethanaminium Bromide in Organic-Inorganic Hybrid Metal Halides (OIMHs) for Optoelectronic Applications

Organic-inorganic hybrid metal halides (OIMHs), including perovskites, are a class of materials that have garnered immense interest for their exceptional optoelectronic properties and applications in solar cells, LEDs, and detectors. osti.gov The structure of these materials consists of an inorganic metal-halide framework (like lead bromide or indium bromide) and an organic cation component. osti.govosti.gov The organic cation plays a critical role in defining the dimensionality, stability, and electronic properties of the hybrid material. osti.gov

N,N-Diethyl-N-methylethanaminium bromide is the bromide analogue of the subject iodide. As a small, asymmetric quaternary ammonium salt, it is a candidate for use as the organic component in OIMHs. sigmaaldrich.com In these structures, organic cations can function in several ways:

Template or Structure-Directing Agents: They occupy voids within the inorganic framework, and their size and shape dictate the final crystal structure, which can range from 3D perovskites to lower-dimensional 2D, 1D, or 0D structures. osti.gov

Spacers in 2D Materials: In layered (2D) perovskites, large organic cations act as insulating spacers between conductive inorganic layers, creating quantum well structures with tunable bandgaps.

Property Modifiers: The organic component can influence the material's optical bandgap, charge carrier mobility, and environmental stability. osti.gov

While specific studies detailing the incorporation of N,N-Diethyl-N-methylethanaminium bromide into OIMHs are not prominent, research on similar small ammonium cations in indium-halide and lead-halide systems demonstrates the principle. osti.govrsc.org The choice of the organic cation is a key strategy in the targeted synthesis of novel OIMHs with desired properties for next-generation optoelectronic devices. osti.gov

Development of Photosensitizer Conjugates Incorporating Ethanaminium Moieties

Photosensitizers (PS) are molecules that produce reactive oxygen species upon light activation, a process utilized in photodynamic therapy (PDT) to destroy diseased cells like cancer. nih.gov To improve the targeting and efficacy of PDT, photosensitizers are often chemically linked to targeting molecules such as antibodies or peptides, creating photosensitizer conjugates. nih.govresearchgate.net

The synthesis of these conjugates involves forming a stable covalent bond between the PS and the targeting biomolecule. researchgate.netmdpi.com This often requires the presence of reactive functional groups on both components. An ethanaminium moiety, which is a quaternary ammonium functional group, can be incorporated into these conjugates. The primary amine precursor, such as an aminoethyl group, can be used as a point of attachment to a photosensitizer that has a reactive group like a carboxylic acid. Subsequent quaternization of the nitrogen atom would yield the desired ethanaminium-functionalized conjugate.

Incorporating a charged ethanaminium moiety could offer several advantages:

Improved Cellular Interaction: The cationic nature of the ethanaminium group may promote interaction with negatively charged components of cell membranes, potentially enhancing cellular uptake.

The design of these conjugates is a sophisticated process where the structure of each component is tailored to achieve optimal therapeutic outcomes. researchgate.net

Polymeric Ionic Liquid Systems with Quaternary Ammonium Iodide Units

Polymeric ionic liquids (PILs) are polymers that contain an ionic liquid species in each monomer repeating unit. Systems incorporating quaternary ammonium iodide units are synthesized either by polymerizing monomers that already contain the quaternary ammonium iodide group or by chemically modifying an existing polymer to introduce these functional groups as pendants. mdpi.com

These materials combine the advantageous properties of ionic liquids (e.g., high ionic conductivity, thermal stability) with the mechanical durability and processing flexibility of polymers. nih.govmdpi.com Research has highlighted their utility in several advanced applications:

Proton Exchange Membranes: In a study on high-temperature proton exchange membranes (HT-PEMs), PILs containing quaternary ammonium groups were introduced into a polybenzimidazole matrix. The resulting cross-linked membrane exhibited a strong interaction with phosphoric acid, which is crucial for proton transport. This led to significantly enhanced proton conductivity and acid retention, essential for the performance of high-temperature fuel cells. nih.gov

Antimicrobial Materials: Polymers with pendant quaternary ammonium salts are well-known for their antimicrobial properties. The positively charged nitrogen atom disrupts the cell membranes of bacteria, leading to cell lysis. The biocidal activity can be influenced by the nature of the counter-anion, with studies showing that bromide-based salts can be more potent than chloride ones in certain contexts. mdpi.com

Polymer Composites: Ionic liquids, including those with iodide anions, have been used as catalysts and modifying agents in the fabrication of high-performance polymer composites, for example, by improving the dispersion of silica (B1680970) fillers in a rubber matrix. mdpi.com

| Property | Base Polymer (OPBI) | OPBI with 30% PIL |

| Phosphoric Acid Uptake | Lower | 323.24% |

| Proton Conductivity (180 °C) | Lower | 113.94 mS cm⁻¹ |

| Phosphoric Acid Retention (240h) | Lower | 71.38% |

| This table highlights the performance enhancement of a polybenzimidazole (OPBI) membrane when modified with a polymeric ionic liquid (PIL) containing quaternary ammonium groups. nih.gov |

Role as an Analytical Standard in Related Chemical Analogue Synthesis and Characterization

This compound is available commercially as a research chemical, and in this context, it serves as a crucial reference material and building block for chemical synthesis and analysis. bldpharm.comepa.gov Its role as an analytical standard is primarily in the characterization of newly synthesized, related chemical analogues.

When chemists synthesize more complex molecules containing the N,N-Diethyl-N-methylethanaminium cation, the pure, commercially available salt is used as a benchmark. Its known analytical data—such as Nuclear Magnetic Resonance (NMR) spectra, mass spectrometry (MS) fragmentation patterns, and chromatographic retention times—provide a definitive reference against which the new compounds can be compared to confirm their chemical structure and purity. bldpharm.com

Furthermore, the parent tertiary amine, N,N-Diethylmethylamine, has been identified as a useful lineshape standard for ¹³C NMR spectroscopy, particularly at low temperatures where other standards may fail. wikipedia.org This utility underscores the importance of simple, well-characterized amines and their salt derivatives as indispensable tools in analytical chemistry for instrument calibration and verification. The iodide salt, therefore, functions as a fundamental reference point in the broader field of quaternary ammonium compound synthesis. nih.gov

Contextual Relevance to Chlorine Storage and Release Mechanisms (via Chloride Analogues)

While the subject compound is an iodide salt, its chloride analogue, N,N-Diethyl-N-methylethanaminium chloride (also known as triethylmethylammonium chloride, [NEt3Me]Cl), has been identified as a highly promising material for the safe storage and transport of elemental chlorine (Cl₂). researchgate.netfigshare.com This application addresses significant safety and practical challenges associated with handling highly toxic and reactive chlorine gas.

The storage mechanism is based on the reversible chemical reaction between the chloride anion (Cl⁻) of the salt and molecular chlorine (Cl₂), which forms a stable trichloride (B1173362) anion ([Cl₃]⁻). researchgate.net

Cl⁻ + Cl₂ ⇌ [Cl₃]⁻

This process allows the quaternary ammonium salt to act as a "chlorine sponge," effectively capturing and stabilizing the gas in a solid or ionic liquid form. Research has demonstrated that this system is remarkably efficient:

High Storage Capacity: The material can store up to 0.79 kg of chlorine per kg of the chloride salt. figshare.com A liter of the corresponding ionic liquid can hold as much as 0.53 kg of chlorine. researchgate.net

Controlled Release: The stored chlorine can be released in a controlled manner by applying heat, vacuum, or simply by adding water, which shifts the equilibrium back to the left. researchgate.netfigshare.com

Enhanced Safety: This method provides a much safer alternative to compressed chlorine gas cylinders, facilitating easier handling and transport for industrial applications. researchgate.net

This technology highlights the potential for quaternary ammonium salts to serve as advanced media for gas storage, with direct relevance to improving the safety and flexibility of industrial chemical processes. figshare.com

| Storage Medium | Storage Capacity | Release Mechanism |

| [NEt3Me]Cl (Chloride Analogue) | Up to 0.79 kg Cl₂ / kg salt | Heat, vacuum, or addition of water |

| This table summarizes the chlorine storage performance of the chloride analogue of this compound. researchgate.netfigshare.com |

Interactions and Solution Chemistry of N,n Diethyl N Methylethanaminium Iodide

Solvation Phenomena and Solvent-Solute Interactions in Polar Media

The solvation of N,N-Diethyl-N-methylethanaminium iodide in polar solvents is a complex process involving the dissociation of the salt into the N,N-Diethyl-N-methylethanaminium cation ([DEME]⁺) and the iodide anion (I⁻), and the subsequent interaction of these ions with the solvent molecules.

In aqueous solutions, the relatively large size of the [DEME]⁺ cation results in a low charge density. This leads to weaker electrostatic interactions with water dipoles compared to smaller inorganic ions. Consequently, the phenomenon of electrostriction, the compression of the solvent around an ion due to strong ion-dipole forces, is expected to be minimal for the [DEME]⁺ cation. Studies on similar, larger tetraalkylammonium ions suggest that their effect on water structure is primarily dictated by the hydrophobic nature of the alkyl chains. These nonpolar groups tend to promote the formation of more ordered, cage-like water structures around them, a phenomenon often referred to as hydrophobic hydration.

The iodide anion, being smaller and more "hydrophilic" than the cation, will interact more strongly with water molecules through ion-dipole forces. However, it is classified as a "structure-breaking" ion (a chaotrope), meaning it tends to disrupt the local hydrogen-bonding network of water.

Spectroscopic Investigations of Intermolecular Interactions in Mixtures

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for probing the intermolecular interactions between this compound and solvent molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR chemical shifts are sensitive to the local electronic environment of the nuclei. Changes in these shifts upon dissolution or when changing the solvent can provide insights into ion-solvent and ion-ion interactions. For instance, the chemical shifts of the protons on the ethyl and methyl groups of the [DEME]⁺ cation will be influenced by the polarity and hydrogen-bonding ability of the solvent. While specific studies on this compound are not available, data for a closely related compound, 2-Chloro-N,N-diethyl-N-methylethanaminium iodide, in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) provides an example of the expected spectral features.

Interactive Table: ¹H and ¹³C NMR Data for 2-Chloro-N,N-diethyl-N-methylethanaminium iodide in DMSO-d6

| Nucleus | Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | Triplet | 1.23 | t | 7.2 | -CH₃ (of ethyl groups) |

| ¹H | Singlet | 3.09 | s | - | -N⁺-CH₃ (methyl group) |

| ¹H | Quartet | 3.46 | q | 7.2 | -N⁺-CH₂- (of ethyl groups) |

| ¹H | Triplet | 3.71 | t | 7.1 | -CH₂-Cl |

| ¹H | Triplet | 4.10 | t | 7.1 | -N⁺-CH₂- (of chloroethyl group) |

| ¹³C | 7.6 | -CH₃ (of ethyl groups) | |||

| ¹³C | 35.9 | -CH₂-Cl | |||

| ¹³C | 46.9 | -N⁺-CH₃ (methyl group) | |||

| ¹³C | 56.1 | -N⁺-CH₂- (of ethyl groups) | |||

| ¹³C | 59.6 | -N⁺-CH₂- (of chloroethyl group) |

This data is for a related compound and serves as an illustration of the types of signals expected.

Infrared (IR) Spectroscopy: IR spectroscopy can detect changes in the vibrational frequencies of both the solute and solvent molecules, which are indicative of intermolecular interactions. For example, the C-H stretching and bending vibrations of the alkyl groups on the cation and the vibrational modes of the solvent molecules can shift upon dissolution. In a study of the related 2-Chloro-N,N-diethyl-N-methylethanaminium iodide, characteristic IR absorption bands were observed at 2983, 2953, 2878, 1451, 1010, 805, and 763 cm⁻¹. These correspond to various stretching and bending modes of the molecule's structure.

Thermodynamics of Mixing for this compound with Co-solvents

The thermodynamics of mixing this compound with co-solvents, such as in aqueous-organic mixtures, provides quantitative information about the energetic changes associated with solvation and intermolecular interactions. Key thermodynamic properties of interest include the enthalpy of solution and viscosity B-coefficients.

Enthalpy of Solution: The enthalpy of solution (ΔHsol) is the heat absorbed or released when a solute dissolves in a solvent. It reflects the net result of the energy required to break the solute's crystal lattice and the solvent-solvent interactions, and the energy released upon the formation of new solute-solvent interactions. For tetraalkylammonium iodides in water and N,N-dimethylformamide, enthalpies of solution have been measured to understand the ion-solvent interactions in different media.

Viscosity B-coefficients: The viscosity of an electrolyte solution can be related to the concentration of the salt through the Jones-Dole equation. The B-coefficient in this equation is an empirical constant that reflects the size and shape of the ions and their interactions with the solvent. Positive B-coefficients are typically associated with "structure-making" solutes that increase the local order of the solvent, while negative B-coefficients are associated with "structure-breaking" solutes. Studies on various tetraalkylammonium halides in aqueous t-butanol solutions have used viscosity B-coefficients to characterize their structure-making or structure-breaking properties in these mixed solvent systems. semanticscholar.orgFor the [DEME]⁺ cation, a positive B-coefficient would be expected in aqueous solutions, indicative of its hydrophobic structure-making effect.

Interactive Table: Viscosity B-coefficients (dm³/mol) for Selected Tetraalkylammonium Iodides in Water at 298.15 K

| Ion | B-coefficient (dm³/mol) |

| (CH₃)₄N⁺ | 0.12 |

| (C₂H₅)₄N⁺ | 0.38 |

| (C₃H₇)₄N⁺ | 0.86 |

| (C₄H₉)₄N⁺ | 1.28 |

| I⁻ | -0.07 |

This table presents data for homologous cations to illustrate the trend of increasing structure-making effect (larger positive B-coefficient) with increasing alkyl chain length. The value for the N,N-Diethyl-N-methylethanaminium cation would be expected to fall within this general trend.

Future Perspectives and Emerging Research Avenues for N,n Diethyl N Methylethanaminium Iodide

Development of Sustainable Synthetic Methodologies

The traditional synthesis of quaternary ammonium (B1175870) salts often involves the use of alkyl halides, which can present environmental and safety concerns. Future research into the synthesis of N,N-Diethyl-N-methylethanaminium iodide could prioritize the development of more sustainable and environmentally benign methodologies.

Key Research Objectives:

Green Solvents: Investigation into the use of ionic liquids, supercritical fluids, or bio-based solvents as reaction media to replace volatile organic compounds.

Alternative Alkylating Agents: Exploring the use of less hazardous and more atom-economical alkylating agents, such as dimethyl carbonate or diethyl carbonate.

Catalytic Routes: Development of catalytic methods, potentially using transition metal or organocatalysts, to facilitate the quaternization reaction under milder conditions and with higher efficiency.

Continuous Flow Synthesis: Implementation of microreactor or continuous flow technologies to improve reaction control, enhance safety, and allow for easier scalability.

| Synthetic Approach | Potential Advantages | Research Focus |

| Green Solvents | Reduced environmental impact, potential for recyclability. | Screening of various green solvents for optimal yield and purity. |

| Alternative Alkylating Agents | Improved atom economy, reduced toxicity. | Mechanistic studies to understand reactivity and selectivity. |

| Catalytic Routes | Lower energy consumption, higher reaction rates. | Design and synthesis of novel catalysts for the specific quaternization. |

| Continuous Flow Synthesis | Enhanced safety, improved process control, easier scale-up. | Optimization of reactor design and reaction parameters. |

Expansion of Catalytic and Materials Science Applications

The applications of this compound in catalysis and materials science are not well-documented. Future research could focus on exploring its potential in these areas, drawing parallels from the known applications of other quaternary ammonium iodides.

Potential Application Areas:

Phase-Transfer Catalysis: Investigating its efficacy as a phase-transfer catalyst in various organic reactions, such as nucleophilic substitutions, oxidations, and polymerizations. The presence of both ethyl and methyl groups on the nitrogen atom could offer unique solubility and reactivity profiles.

Electrolyte in Electrochemical Devices: Assessing its suitability as a component of electrolytes for batteries, supercapacitors, or dye-sensitized solar cells. The iodide anion could play a role in redox shuttling in certain applications.

Ionic Liquids: Exploring its potential as a standalone ionic liquid or as a component in ionic liquid mixtures, which could have applications as solvents, catalysts, or in electrochemical systems.

Precursor for Material Synthesis: Investigating its use as a template or precursor for the synthesis of porous materials, nanoparticles, or functional polymers.

Integration of Advanced Characterization and Computational Techniques

To unlock the full potential of this compound, a deeper understanding of its physicochemical properties and behavior is necessary. The integration of advanced characterization techniques and computational modeling will be crucial in this regard.

Future Research Focus:

Advanced Spectroscopy and Crystallography: Utilizing techniques such as solid-state NMR, advanced mass spectrometry, and single-crystal X-ray diffraction to gain detailed insights into its structure, dynamics, and interactions in different environments.

Computational Modeling: Employing quantum chemical calculations (e.g., Density Functional Theory) and molecular dynamics simulations to predict its properties, understand reaction mechanisms where it acts as a catalyst, and model its behavior in materials science applications. These computational studies can guide experimental work and accelerate the discovery of new applications.

| Technique | Information Gained | Research Application |

| Solid-State NMR | Structural and dynamic information in the solid state. | Characterization of its solid-state properties for materials science. |

| Advanced Mass Spectrometry | Precise mass and fragmentation patterns. | Elucidation of reaction intermediates and degradation products. |

| Single-Crystal X-ray Diffraction | Definitive three-dimensional molecular structure. | Understanding structure-property relationships. |

| Computational Modeling | Prediction of properties, reaction mechanisms, and molecular interactions. | Guiding the design of new catalysts and materials. |

Interdisciplinary Research on Ethanaminium Iodide Functionality

Future breakthroughs in the application of this compound will likely emerge from interdisciplinary collaborations. Research at the interface of chemistry, materials science, engineering, and environmental science could reveal novel functionalities and applications.

Potential Interdisciplinary Research Areas:

Biocatalysis and Biotransformations: Exploring the compatibility and potential synergistic effects of this compound with enzymatic reactions.

Environmental Remediation: Investigating its potential use in processes such as carbon capture or the degradation of pollutants, leveraging its properties as a quaternary ammonium salt.

Smart Materials: Exploring the incorporation of this compound into "smart" materials that respond to external stimuli such as temperature, light, or electric fields.

Q & A

Q. What is the optimal synthetic route for N,N-Diethyl-N-methylethanaminium iodide, and how do reaction conditions influence yield?

The compound is synthesized via quaternization of 2-chloro-N,N-diethylethanamine with iodomethane. Critical parameters include reaction time, stoichiometric ratios, and purification methods. For example, a 49% yield was achieved using iodomethane in a polar aprotic solvent, with careful control of temperature to avoid decomposition . Key steps involve refluxing the amine precursor with methyl iodide, followed by recrystallization from ethanol. Lower yields may result from incomplete alkylation or side reactions with the chloroethyl group.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

- 1H NMR (DMSO-d6) : Peaks at δ 1.23 (t, 6H, J=7.2 Hz) confirm ethyl groups, while δ 3.09 (s, 3H) corresponds to the N-methyl group. The ethylene protons adjacent to the quaternary nitrogen appear at δ 3.71 (t, 2H) and δ 4.10 (t, 2H) .

- IR Spectroscopy : Absorptions at 2983 cm⁻¹ (C-H stretching) and 805 cm⁻¹ (C-I vibration) validate alkyl and iodide moieties .

- Elemental Analysis : Matches calculated values (e.g., C: 30.29% vs. found: 30.39%) confirm purity .

Q. How is the iodide content quantified in quaternary ammonium salts like this compound?

Iodide can be titrated using argentometric methods (e.g., Volhard titration) or detected via ion chromatography. In redox titrations, iodide is oxidized to iodine with chlorine water, followed by starch indicator to track the endpoint . For precise quantification, inductively coupled plasma mass spectrometry (ICP-MS) is recommended.

Advanced Research Questions

Q. How can discrepancies in reported melting points (e.g., 227–229°C vs. 219–220°C) for quaternary ammonium iodides be resolved?

Variations arise from differences in purity, crystalline forms, or decomposition during heating. To address this:

- Perform differential scanning calorimetry (DSC) to track thermal behavior.

- Use high-resolution thermogravimetric analysis (TGA) to distinguish melting from decomposition.

- Recrystallize the compound multiple times and compare results under inert atmospheres .

Q. What strategies enhance the stability of this compound in aqueous solutions for kinetic studies?

- Storage : Keep solutions at 4°C in amber vials to prevent photodegradation.

- Buffering : Use neutral pH buffers (e.g., phosphate) to avoid acid-catalyzed hydrolysis.

- Additives : Include radical scavengers (e.g., BHT) to inhibit iodide oxidation .

- Analytical Monitoring : Regularly assess iodide concentration via ion-selective electrodes .

Q. How does the iodide counterion influence the reactivity of N,N-Diethyl-N-methylethanaminium salts in nucleophilic substitution reactions?

The iodide ion acts as a leaving group in SN2 reactions, facilitating substitutions with nucleophiles (e.g., hydroxide or thiols). Kinetic studies in aprotic solvents (e.g., DMF) show faster rates compared to bromide or chloride analogs due to iodide’s polarizability. However, steric hindrance from the quaternary ammonium structure may reduce reactivity .

Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction aid structural confirmation?

Challenges include hygroscopicity and low melting points. Techniques:

- Crystallization : Use slow evaporation from ethanol/acetone mixtures.

- X-ray Diffraction : Resolve the crystal lattice to confirm cation geometry (e.g., tetrahedral nitrogen) and iodide positioning. Compare with related structures (e.g., tetramethylammonium iodide) to identify packing anomalies .

Methodological Considerations

- Contradiction Analysis : When literature data conflict (e.g., NMR shifts), cross-validate using multiple solvents (e.g., D2O vs. DMSO-d6) and advanced techniques like 2D NMR (COSY, HSQC) .

- Reaction Design : For mechanistic studies, employ isotopic labeling (e.g., ¹³C-methyl iodide) to track alkyl group transfer .

- Safety Protocols : Follow GHS guidelines for handling (e.g., PPE, fume hoods) due to skin/eye irritation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.